(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile is a complex organic compound that features a unique combination of azepane, pyrido[1,2-a]pyrimidine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together under specific reaction conditions. For instance, the azepane ring can be synthesized through cyclization reactions, while the pyrido[1,2-a]pyrimidine and benzothiazole rings are formed through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to streamline the production and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate biological pathways and interactions.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine:
Uniqueness
What sets (2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H21N5OS |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-3-[2-(azepan-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H21N5OS/c25-16-17(23-26-19-9-3-4-10-20(19)31-23)15-18-22(28-12-6-1-2-7-13-28)27-21-11-5-8-14-29(21)24(18)30/h3-5,8-11,14-15H,1-2,6-7,12-13H2/b17-15+ |
InChI Key |
FZSWAOBSLFBBMX-BMRADRMJSA-N |
Isomeric SMILES |
C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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